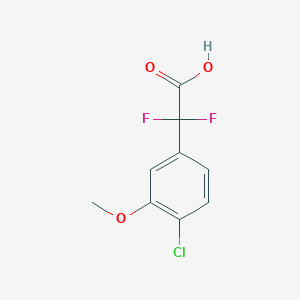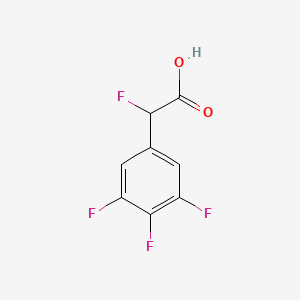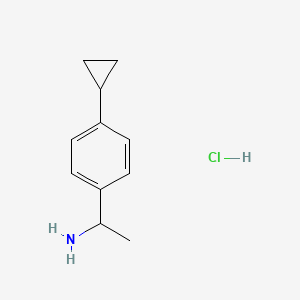
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a chloro, methoxy, and difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-3-methoxyphenylboronic acid as a starting material, which undergoes a series of reactions including Suzuki-Miyaura coupling to introduce the difluoroacetic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-3-methoxybenzoic acid, while substitution of the chloro group with an amine can produce 2-(4-amino-3-methoxyphenyl)-2,2-difluoroacetic acid.
Applications De Recherche Scientifique
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the difluoroacetic acid moiety can affect its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.
4-Chloro-3-methoxyphenylboronic acid: Used as a starting material in the synthesis of the target compound.
4-Chloro-3-methoxybenzoic acid: An oxidation product of the target compound.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with the difluoroacetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClF2O3 |
|---|---|
Poids moléculaire |
236.60 g/mol |
Nom IUPAC |
2-(4-chloro-3-methoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
ZHZJLBVTDJDGQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)




![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)





![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)

